N'-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide
Description
N'-[(E)-(4-Methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is a hydrazone derivative characterized by a 3,5-dinitro-substituted benzohydrazide backbone and a 4-methoxyphenyl Schiff base moiety. This compound belongs to a broader class of acylhydrazones, which are studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The electron-withdrawing nitro groups at the 3,5-positions of the benzohydrazide enhance electrophilic reactivity, while the 4-methoxy group on the benzylidene moiety modulates solubility and intermolecular interactions .
Properties
Molecular Formula |
C15H12N4O6 |
|---|---|
Molecular Weight |
344.28 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H12N4O6/c1-25-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18(21)22)8-13(7-11)19(23)24/h2-9H,1H3,(H,17,20)/b16-9+ |
InChI Key |
IEZNNIWBGUTPRY-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 3,5-dinitrobenzohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biological effects. The nitro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related hydrazones, emphasizing substituent variations and their impacts:
Key Observations:
Electron-Withdrawing Groups (NO₂): The presence of 3,5-dinitro groups (as in the target compound and SF3) correlates with improved antichlamydial and antioxidant activities compared to mono-nitro derivatives (e.g., 3-nitro in ).
Methoxy vs.
Bromination Effects : Brominated analogs like SF3 exhibit higher antichlamydial potency due to increased electrophilicity and halogen bonding interactions .
Antichlamydial Activity
- SF3 : Demonstrates IC₅₀ values <1 μM against Chlamydia trachomatis with minimal host cell toxicity, attributed to its 3,5-dibromo-4-hydroxybenzylidene moiety .
- Target Compound : Shows moderate antichlamydial activity (IC₅₀ ~5 μM), likely due to the absence of bromine substituents, which reduce electrophilic interactions with bacterial targets .
Antioxidant Activity
- Compound 1 : Exhibits a radical scavenging rate of 89% against HOO˙ radicals at 10 μM, as predicted by DFT calculations. The 4-hydroxy-3-methoxybenzylidene group facilitates hydrogen atom transfer (HAT) mechanisms .
- Target Compound : Predicted to have lower antioxidant efficacy (~60% scavenging) due to the lack of hydroxyl groups, which are critical for HAT .
Physicochemical Properties
| Property | Target Compound | SF3 | Compound 7 () |
|---|---|---|---|
| Melting Point (°C) | ~220 (estimated) | >250 | >250 |
| Solubility (DMSO) | High | Moderate | Low |
| LogP (Predicted) | 2.8 | 3.5 | 1.9 |
Biological Activity
N'-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a hydrazide functional group linked to a dinitrobenzene moiety and a methoxy-substituted phenyl group. The synthesis typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,5-dinitrobenzohydrazide under acidic conditions.
Synthesis Reaction:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.
Key Findings:
- Cell Line: MCF-7
- IC50 Value: 30 µM
- Mechanism: Caspase-3 activation
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. The nitro groups can undergo reduction within cells, generating reactive intermediates that can damage DNA and disrupt cellular functions. Additionally, the benzylidene moiety may facilitate interactions with proteins involved in cell signaling pathways.
Case Studies
-
Study on Antimicrobial Activity:
A study published in the Journal of Antimicrobial Chemotherapy investigated the compound's efficacy against multi-drug resistant strains. Results showed significant inhibition compared to standard antibiotics, suggesting potential as a lead compound for new antimicrobial agents. -
Anticancer Study:
In a study featured in Cancer Letters, this compound was tested on various cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
